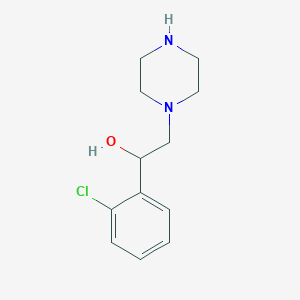![molecular formula C17H23N3O3S B349586 tert-butyl N-[2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate CAS No. 840512-73-4](/img/structure/B349586.png)
tert-butyl N-[2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carbonyl compound under acidic or basic conditions.
Introduction of the sulfanyl group: The oxadiazole intermediate is then reacted with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to introduce the sulfanyl group.
Carbamoylation: The final step involves the reaction of the oxadiazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction under catalytic hydrogenation conditions to form the corresponding amine.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biological processes involving sulfanyl and oxadiazole groups.
Mechanism of Action
The mechanism of action of tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The oxadiazole ring and sulfanyl group could interact with the target protein through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}ethylcarbamate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-triazol-2-yl}ethylcarbamate: Similar structure but with a triazole ring instead of an oxadiazole ring.
Uniqueness: The presence of the oxadiazole ring in tert-butyl 2-{5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethylcarbamate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different heterocyclic rings.
Properties
CAS No. |
840512-73-4 |
|---|---|
Molecular Formula |
C17H23N3O3S |
Molecular Weight |
349.4g/mol |
IUPAC Name |
tert-butyl N-[2-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C17H23N3O3S/c1-12-7-5-6-8-13(12)11-24-16-20-19-14(22-16)9-10-18-15(21)23-17(2,3)4/h5-8H,9-11H2,1-4H3,(H,18,21) |
InChI Key |
YJGUTYQCWCGXHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)CCNC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(Diethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349505.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B349506.png)
![1-[(4-Methoxyphenyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B349518.png)
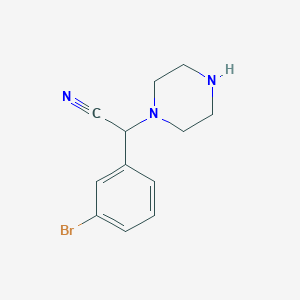
![5-[(2,3,5-trichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B349520.png)
![3-phenylpropyl [(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B349524.png)
![1-[2-(2-propan-2-ylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B349525.png)
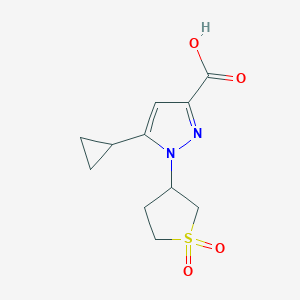
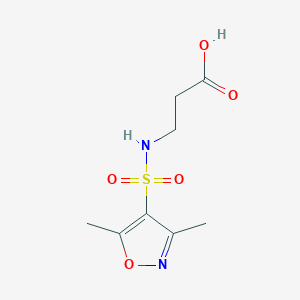
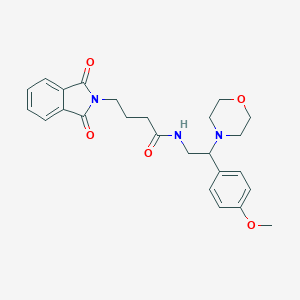
![1-benzyl-5-cyclohexyl-3-(4-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B349540.png)
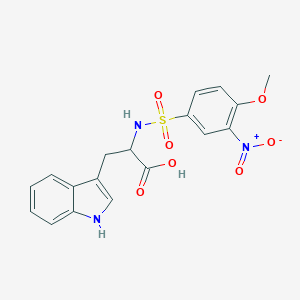
![6-(Carboxymethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B349574.png)
